molecular formula C15H11N7O2 B2433793 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219912-20-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2433793
CAS No.: 1219912-20-5
M. Wt: 321.3
InChI Key: RCOMCZJMHIXRQH-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole moiety, a pyrazinyl group, and an oxadiazole ring

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c23-14(15-21-13(22-24-15)11-7-16-5-6-17-11)18-8-12-19-9-3-1-2-4-10(9)20-12/h1-7H,8H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOMCZJMHIXRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. Reactions often occur at the C-5 position due to its electrophilic nature.

Key Reactions:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form acylamidine intermediates. For example, treatment with HCl or NaOH may yield pyrazine-substituted carboxamides .

  • Aminolysis : Reaction with amines (e.g., hydrazines) leads to ring-opening and formation of substituted hydrazide derivatives. This is critical in synthesizing bioactive analogs .

Table 1: Oxadiazole Ring Reactivity

Reaction TypeConditionsProductsReference
Hydrolysis6M HCl, reflux, 4hPyrazinamide + Benzimidazole fragments
AminolysisHydrazine hydrate, EtOH, Δ5-Hydrazinyl-1,2,4-oxadiazole derivatives

Functionalization of the Benzimidazole Moiety

The benzimidazole NH group participates in alkylation and acylation reactions, while the methylene bridge (-CH2-) enables further derivatization.

Key Reactions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated benzimidazoles. For example, methylation at the NH position enhances metabolic stability .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylated derivatives, which are explored for antimicrobial activity .

Table 2: Benzimidazole Modifications

ReactionReagentsApplicationReference
AlkylationCH3I, NaH, DMFEnhanced bioavailability
AcylationAcCl, pyridineAntimicrobial agent synthesis

Pyrazine Ring Reactivity

The pyrazine moiety undergoes electrophilic substitution and coordination chemistry:

  • Nitration/Sulfonation : Directed by the electron-withdrawing oxadiazole group, nitration occurs at the C-3 position of pyrazine under HNO3/H2SO4 .

  • Metal Coordination : The pyrazine nitrogen acts as a ligand for transition metals (e.g., Cu(II), Pd(II)), forming complexes with anticancer activity .

Carboxamide Group Transformations

The terminal carboxamide participates in condensation and hydrolysis:

  • Hydrolysis : Heating with H2SO4 yields the corresponding carboxylic acid, which is a precursor for ester derivatives .

  • Condensation : Reaction with aldehydes forms Schiff bases, enhancing anticancer activity in derivatives .

Table 3: Carboxamide Reactivity

ReactionConditionsProductsBiological ActivityReference
HydrolysisH2SO4, ΔCarboxylic acid derivativeImproved solubility
Schiff BaseRCHO, EtOH, catalytic AcOHImine-linked analogsAnticancer (IC50 ~1.18µM)

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the benzimidazole or pyrazine positions enable aryl/heteroaryl substitutions. For example:

  • Suzuki Coupling : Reaction with arylboronic acids introduces hydrophobic groups, optimizing pharmacokinetic properties .

Electrophilic Additions

The oxadiazole and benzimidazole rings undergo halogenation (e.g., bromination) for further functionalization. Chlorination at the oxadiazole C-5 position enhances antiproliferative effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d]imidazole and oxadiazole frameworks exhibit potent anticancer properties. For instance:

  • In vitro studies have demonstrated activity against various cancer cell lines, including leukemia, colon, lung, and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Table 1 summarizes some key findings from recent studies on the anticancer effects of related compounds:

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerCell cycle arrest
Compound CColon CancerAnti-proliferative effects

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported significant antibacterial and antifungal activities against various pathogens. The presence of heterocyclic structures enhances its efficacy against resistant strains.

For example:

  • Antibacterial Activity : Compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 2 details the antimicrobial efficacy of related compounds:

CompoundTarget PathogenActivity TypeReference
Compound DE. coliBactericidal
Compound EStaphylococcusBacteriostatic
Compound FCandida spp.Fungicidal

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound may exhibit additional pharmacological effects such as:

  • Anti-inflammatory properties : Some derivatives have shown potential in reducing inflammation in preclinical models .
  • Antidiabetic effects : Certain oxadiazole derivatives have been evaluated for their ability to regulate glucose levels and improve insulin sensitivity .

Case Studies and Research Findings

Several studies have explored the synthesis and bioactivity of oxadiazole derivatives containing benzo[d]imidazole and pyrazine components:

  • Synthesis and Evaluation : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activities against NCI-60 cancer cell lines, demonstrating substantial cytotoxicity in multiple cancer types .
  • Imidazole Derivatives : Research into imidazole-containing compounds has shown promising results in antibacterial assays against virulent phytopathogenic bacteria, highlighting their potential as agricultural biocontrol agents .
  • Pharmacological Screening : Comprehensive screening of various synthesized compounds has indicated broad-spectrum activities including antitumor, anti-inflammatory, and antimicrobial effects .

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological activities.

  • Pyrazinyl compounds: These compounds include the pyrazinyl group and are studied for their potential therapeutic effects.

Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, with the CAS number 1219912-20-5, is a compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

The molecular formula of this compound is C15H11N7O2C_{15}H_{11}N_{7}O_{2} with a molecular weight of 321.29 g/mol. Its structural features include a benzimidazole moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance:

  • Mechanism of Action : Compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The activation of the JNK pathway has been observed in some studies as a significant mechanism for anticancer activity .
  • In Vitro Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines (e.g., HEPG2, MCF7) and reported IC50 values indicating significant cytotoxicity. For example, certain derivatives exhibited IC50 values as low as 0.67 µM against prostate cancer cell lines .
  • Case Study : In a comparative study involving multiple oxadiazole compounds, N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl) thio) was identified as a potent inhibitor of EGFR with an IC50 of 0.24 μM . This suggests that similar mechanisms may be at play for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole.

Antimicrobial Activity

Compounds with oxadiazole structures have also shown promising antimicrobial properties:

  • Broad Spectrum Activity : Oxadiazoles have been reported to exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the benzimidazole moiety enhances this activity by potentially altering membrane permeability or inhibiting key metabolic pathways in bacteria.
  • Research Findings : A study demonstrated that certain oxadiazole derivatives displayed effective antibacterial activities with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This positions N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole as a candidate for further antimicrobial research.

Mechanistic Insights

Understanding the biological mechanisms underlying the activity of N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is crucial:

  • Cellular Interaction : The compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. For instance, compounds in this class have been shown to inhibit key enzymes such as alkaline phosphatase and others involved in cellular signaling pathways .
  • Molecular Docking Studies : In silico studies suggest that N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole has favorable binding affinities with target proteins implicated in cancer and microbial infections .

Q & A

[Basic] What are the established synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

A common method involves coupling 1,3,4-oxadiazole precursors with benzimidazole derivatives. For example:

  • Step 1 : React 5-(pyrazin-2-yl)-1,2,4-oxadiazole-2-thiol with K₂CO₃ and a benzyl chloride derivative (e.g., (1H-benzo[d]imidazol-2-yl)methyl chloride) in DMF at room temperature .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 60–75% under standard conditions.
  • Validation : Confirm structure using ¹H/¹³C NMR, IR, and elemental analysis .

[Advanced] How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (RT vs. 50°C) to identify optimal parameters .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • In-line Analytics : Use flow chemistry with real-time UV/Vis monitoring to track intermediate formation and reduce side products .

[Basic] What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for oxadiazole (C=O at ~165 ppm), pyrazine (C=N at ~150 ppm), and benzimidazole (aromatic protons at 7.0–8.5 ppm) .
    • IR : Confirm oxadiazole C-O-C stretching (~1250 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

[Advanced] How should researchers resolve contradictions in spectroscopic data for novel derivatives?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. triazole tautomers) by obtaining single-crystal structures .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles .

[Advanced] What computational methods predict the biological activity of derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with pyrazine and π-π stacking with benzimidazole .
  • QSAR Modeling : Train models on datasets of IC₅₀ values for related compounds to correlate structural features (e.g., logP, polar surface area) with activity .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent (e.g., TIP3P water) .

[Basic] What are the key challenges in synthesizing benzimidazole-oxadiazole hybrids?

  • Side Reactions : Competing formation of 1,2,4-triazoles under prolonged heating; mitigate by controlling reaction time (<12 hrs) and using anhydrous DMF .
  • Purification : Separate regioisomers via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Scale-up : Replace DMF with recyclable solvents (e.g., PEG-400) to improve sustainability .

[Advanced] How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric Replacement : Substitute pyrazine with pyridazine to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve oral bioavailability .
  • Metabolite Identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation and modify susceptible sites .

[Basic] What are the best practices for storing and handling this compound?

  • Storage : Keep under argon at –20°C in amber vials to prevent oxidation of the oxadiazole ring .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions with RCH₂Cl) .

[Advanced] How can flow chemistry improve the synthesis of this compound?

  • Continuous Processing : Use microreactors (0.5 mm ID) for precise control of residence time (5–10 mins) and temperature (25–40°C), reducing byproduct formation .
  • In-line Quenching : Integrate scavenger columns (e.g., silica-supported amines) to remove excess reagents in real time .

[Advanced] What strategies validate target engagement in biological assays?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (ΔTm ≥ 2°C) in cell lysates treated with the compound .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) using immobilized protein targets .

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